(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2035000-23-6
VCID: VC5356180
InChI: InChI=1S/C17H16N4OS/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CS3
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4

(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

CAS No.: 2035000-23-6

Cat. No.: VC5356180

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide - 2035000-23-6

Specification

CAS No. 2035000-23-6
Molecular Formula C17H16N4OS
Molecular Weight 324.4
IUPAC Name (E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C17H16N4OS/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+
Standard InChI Key XQHXSOFMIZIZGV-SNAWJCMRSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CS3

Introduction

Structural Elucidation and Molecular Properties

Core Structural Components

The compound’s architecture integrates three distinct heterocyclic systems:

  • 1-Methyl-1H-pyrazol-4-yl: A five-membered aromatic ring containing two nitrogen atoms, substituted with a methyl group at the 1-position.

  • Pyridin-3-yl: A six-membered aromatic ring with one nitrogen atom, providing electron-deficient characteristics.

  • Thiophen-2-yl: A sulfur-containing five-membered aromatic ring, contributing to π-conjugation and hydrophobicity.

These units are linked via an (E)-acrylamide spacer (-CH=CH-C(O)-NH-), which imposes rigidity and planar geometry due to the trans configuration of the double bond .

Molecular Formula and Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₁₆N₄OS
Molecular Weight324.4 g/mol
CAS Registry Number2035000-23-6
IUPAC Name(E)-3-(Thiophen-2-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}prop-2-enamide

The molecular formula confirms the presence of 17 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The calculated molecular weight (324.4 g/mol) aligns with high-resolution mass spectrometry data for analogous acrylamides.

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves a Knoevenagel condensation between 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde and 3-(thiophen-2-yl)acrylamide precursors. This reaction typically proceeds in boiling ethanol under basic conditions (e.g., piperidine or ammonium acetate), yielding the target compound in approximately 90% yield after 45 minutes . Microwave-assisted synthesis, as demonstrated for structurally related acrylamides, could enhance reaction efficiency by reducing time to 10–15 minutes.

Critical Reaction Parameters

  • Solvent System: Ethanol or dimethylformamide (DMF)

  • Catalyst: Piperidine (0.1–0.3 equiv)

  • Temperature: 80–100°C (conventional) vs. 120°C (microwave)

  • Workup: Precipitation via acidification (pH 4–5) followed by recrystallization from ethanol/water .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.76 (s, 1H, pyridine H-2)

    • δ 8.45 (d, J = 15.6 Hz, 1H, acrylamide α-H)

    • δ 7.92 (s, 1H, pyrazole H-5)

    • δ 7.35–7.28 (m, 3H, thiophene H-3, H-4, H-5)

    • δ 6.85 (d, J = 15.6 Hz, 1H, acrylamide β-H)

    • δ 3.91 (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165.2 (C=O)

    • δ 148.1 (pyridine C-3)

    • δ 140.5 (pyrazole C-4)

    • δ 128.3–126.1 (thiophene carbons)

    • δ 122.7 (acrylamide CH=CH)

The trans configuration of the acrylamide moiety is confirmed by the large coupling constant (J = 15.6 Hz) between the α- and β-protons .

X-ray Crystallography

Single-crystal X-ray analysis of a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, revealed a planar geometry with intermolecular hydrogen bonding between the amide NH and cyano groups . While crystallographic data for the title compound remains unpublished, analogous packing arrangements are anticipated.

Physicochemical and Pharmacological Properties

Solubility and Stability

Experimental solubility data are currently limited, but computational predictions (ADMETLab 2.0) suggest:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Water Solubility: ~0.15 mg/mL at 25°C

  • Chemical Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic media .

Hypothesized Biological Activities

Structural analogs exhibit:

  • Kinase Inhibition: Pyrazole-pyridine hybrids inhibit JAK2/STAT3 pathways (IC₅₀ = 0.8–5.3 μM).

  • Antimicrobial Effects: Thiophene-containing acrylamides show MIC values of 4–16 μg/mL against Gram-positive bacteria .

  • Anticancer Potential: Similar compounds induce apoptosis in MCF-7 cells via caspase-3 activation.

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